
Methyl 4-methoxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxypentanoate: is an organic compound that belongs to the class of esters. It is derived from gamma-valerolactone, a biomass-derived chemical.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-methoxypentanoate can be synthesized from gamma-valerolactone through a catalytic process. The reaction involves the use of hydrogen exchanged ultra-stable Y zeolite (HUSY) and insoluble carbonates such as calcium carbonate. The reaction conditions typically include a temperature of 250°C, an initial nitrogen pressure of 3 MPa, and a stirring rate of 700 rpm for 4 hours .
Industrial Production Methods: The industrial production of this compound follows a similar catalytic process. The use of solid acid catalysts like HUSY and calcium carbonate ensures high selectivity and yield. The process involves the conversion of lignocellulosic derived gamma-valerolactone into this compound, making it a sustainable and efficient method .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methoxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds and other substituted esters.
Applications De Recherche Scientifique
Methyl 4-methoxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the production of fragrances, solvents, and biofuels.
Mécanisme D'action
The mechanism of action of methyl 4-methoxypentanoate involves its interaction with molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl group instead of a methyl group. It is used in similar applications as methyl pentanoate.
Uniqueness of Methyl 4-methoxypentanoate: this compound is unique due to its derivation from gamma-valerolactone, a biomass-derived chemical.
Propriétés
Numéro CAS |
818-68-8 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl 4-methoxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(9-2)4-5-7(8)10-3/h6H,4-5H2,1-3H3 |
Clé InChI |
NSYLEMQJJNJDIA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


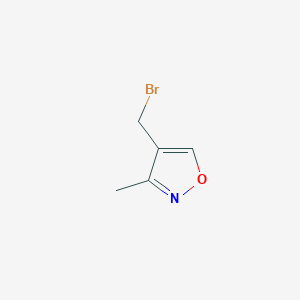
![(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B11720940.png)
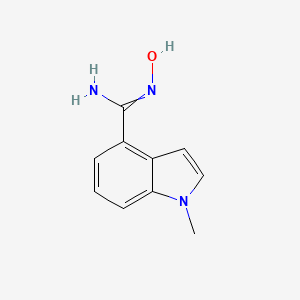
![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)
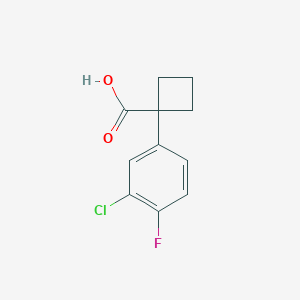

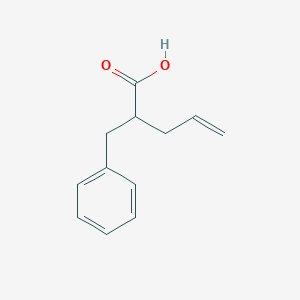

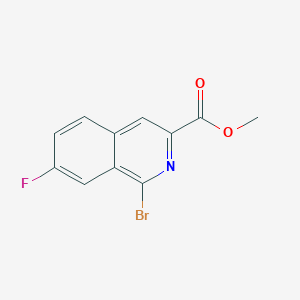
![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)

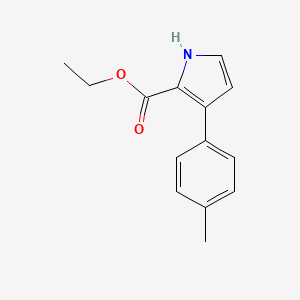
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)
